Isoindolin-5-amine sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

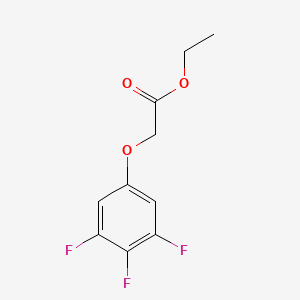

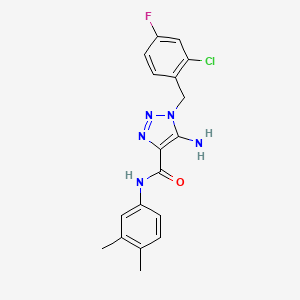

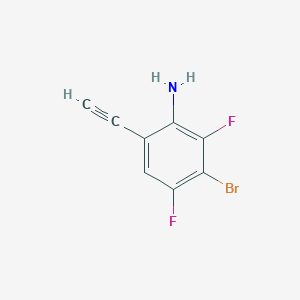

Isoindolin-5-amine, also known as 2,3-dihydro-1H-isoindol-5-ylamine, is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.18 . The compound is typically a yellow to brown solid .

Synthesis Analysis

The synthesis of isoindoline derivatives, which includes Isoindolin-5-amine, has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . This method has been used to synthesize various isoindoline derivatives under solventless conditions .

Molecular Structure Analysis

The parent compound of Isoindolin-5-amine has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .

Chemical Reactions Analysis

Isoindolin-5-amine and its derivatives have been synthesized using a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . This reaction has been widely studied and can lead to a number of cyclic products .

Physical And Chemical Properties Analysis

Isoindolin-5-amine is typically a yellow to brown solid . It has a molecular weight of 134.18 and a molecular formula of C8H10N2 . The compound is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

DNA-Compatible Ortho-Phthalaldehyde (OPA)-Mediated Core Formation Isoindolin-5-amine sulfate derivatives have been utilized in DNA-compatible protocols for the transformation of amines into drug-like moieties, such as isoindolinone and thio-2-isoindole. This process facilitates the manipulation of terminal amines on oligonucleotide conjugates, supporting sequential synthesis during DNA-encoded library construction and on-DNA macrocyclization, indicating its potential in pharmacological research and drug development (Qigui Nie et al., 2022).

Synthetic Pathways in Phosphonium Salt-based Ionic Liquids Research demonstrates efficient methods for synthesizing isoindolin-1-one derivatives in phosphonium salt ionic liquids. This involves palladium-catalyzed carbonylation-hydroamination reactions, showcasing the versatility and adaptability of isoindolin-5-amine sulfate derivatives in producing substituted 3-methyleneisoindolin-1-ones under mild conditions. Such synthetic routes are valuable for developing new materials and pharmaceuticals (H. Cao et al., 2008).

Catalyst-Free Synthesis in Water The synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives through a three-component reaction in water under catalyst-free conditions highlights an environmentally friendly approach for creating complex organic molecules. This method aligns with the principles of green chemistry, offering sustainable and efficient pathways for the synthesis of isoindolin derivatives (Fanglei Chen et al., 2014).

Intracellular Localization and Pharmacokinetic Parameters Isoindolines have been synthesized under green chemistry principles and evaluated for their potential as ligands for the human dopamine receptor D2. This research demonstrates the applicability of isoindolin-5-amine sulfate derivatives in developing new therapeutic agents for neurological conditions. The in silico and in vivo evaluations suggest these derivatives' potential in treating Parkinsonism, underscoring the significance of isoindolin-5-amine sulfate in medicinal chemistry (Erik Andrade-Jorge et al., 2017).

Anion Receptors and Isoindoline Scaffolds Isoindoline-based ligands have been explored as anion receptors, demonstrating enhanced affinity toward halides. This research illustrates the utility of isoindolin-5-amine sulfate derivatives in developing novel anion receptors with potential applications in sensors and material science. The study of anion-binding properties in both solution and solid states provides insights into the versatile functionalities of isoindolin derivatives (P. Dydio et al., 2009).

Safety And Hazards

While specific safety and hazard information for Isoindolin-5-amine sulfate was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

Isoindolines are the focus of much research because they are an important family of compounds present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Future research may focus on developing green synthesis techniques for isoindolines/dioxoisoindolines and testing these compounds in silico and in vivo for their affinities and some pharmacokinetic parameters .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindol-5-amine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.H2O4S/c9-8-2-1-6-4-10-5-7(6)3-8;1-5(2,3)4/h1-3,10H,4-5,9H2;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVCDLBWDLVQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindolin-5-amine sulfate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-{1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2897443.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2897444.png)

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)